molecular formula C9H19NO B13188115 4-Amino-1-cyclobutyl-2-methylbutan-2-ol

4-Amino-1-cyclobutyl-2-methylbutan-2-ol

Cat. No.: B13188115
M. Wt: 157.25 g/mol
InChI Key: TXJISVFGYGVSPG-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutyl-2-methylbutan-2-ol is a cyclobutylalkylamine compound of significant interest in pharmacological research. Its primary research value is as a major human metabolite of sibutramine , a compound that was previously studied for the management of obesity. As a metabolite, it is crucial for understanding the pharmacokinetic and metabolic pathways of active pharmaceutical ingredients. Researchers utilize this compound in analytical methods development, metabolic fate studies, and investigations into the mechanisms of action of central nervous system (CNS) active agents. The compound should be handled by trained professionals in a laboratory setting. It is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. For specific storage and handling information, please refer to the available safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-1-cyclobutyl-2-methylbutan-2-ol

InChI

InChI=1S/C9H19NO/c1-9(11,5-6-10)7-8-3-2-4-8/h8,11H,2-7,10H2,1H3

InChI Key

TXJISVFGYGVSPG-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CC1CCC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 4 Amino 1 Cyclobutyl 2 Methylbutan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.instudysmarter.co.uk

The tertiary alcohol is a prominent functional group in the target molecule. A common and effective strategy for the retrosynthesis of tertiary alcohols involves a one-group C-C disconnection at the carbon bearing the hydroxyl group. scribd.com This approach typically leads back to a carbonyl compound (a ketone or an ester) and an organometallic nucleophile, such as a Grignard or organolithium reagent. youtube.com

For 4-Amino-1-cyclobutyl-2-methylbutan-2-ol, two primary disconnection pathways for the tertiary alcohol can be envisioned:

Pathway A: Disconnection of the bond between the carbinol carbon and the methyl group. This leads to a ketone synthon and a methyl anion synthon. The corresponding synthetic equivalents would be a protected amino ketone and a methyl Grignard reagent (e.g., CH₃MgBr).

Pathway B: Disconnection of the bond between the carbinol carbon and the cyclobutylmethylene group. This generates a different ketone synthon and a cyclobutylmethyl anion synthon. The synthetic equivalents would be 3-amino-3-methyl-2-butanone (with protection) and a cyclobutylmethyl organometallic reagent.

A third strategy involves disconnecting two identical groups, which is not applicable here. However, using an ester as a precursor is a viable alternative, where two equivalents of a Grignard reagent react to form the tertiary alcohol. youtube.com For instance, a protected amino ester could react with two equivalents of methylmagnesium bromide.

Disconnection PathwayBond DisconnectedPrecursor 1 (Electrophile)Precursor 2 (Nucleophile)
A C2-CH₃4-(Protected-amino)-1-cyclobutylbutan-2-oneMethylmagnesium bromide
B C2-C13-(Protected-amino)-3-methylbutan-2-oneCyclobutylmethylmagnesium bromide
C (Ester Route) C2-CH₃ (x2)Methyl 2-(protected-amino)ethylcyclobutylcarboxylateMethylmagnesium bromide (2 equiv.)

The cyclobutane (B1203170) ring is a strained carbocycle found in numerous bioactive natural products. chemistryviews.orgnih.govrsc.orgnih.gov Its inclusion in drug candidates can confer unique pharmacological properties. nih.govnih.govdocumentsdelivered.com The synthesis of substituted cyclobutanes can be achieved through various methods, including [2+2] cycloadditions, radical cyclizations, and ring contractions of larger rings. chemistryviews.orgnih.govnih.gov

For the synthesis of the target molecule, two general approaches can be considered:

Construction of the ring during synthesis: Methods like [2+2] photocycloaddition could be employed to form the four-membered ring with substituents that can be later converted into the required side chain.

Starting with a pre-formed cyclobutane: A more direct strategy involves using a commercially available cyclobutane derivative, such as cyclobutanecarboxylic acid or cyclobutyl ketone, as the starting material. This scaffold can then be elaborated through functional group manipulations.

Recent advances have focused on the direct C-H functionalization of cyclobutane rings, which offers a highly efficient way to introduce complexity. researchgate.net For example, a palladium-catalyzed C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govresearchgate.netresearchgate.net Such a method could be adapted to install a side chain that is then converted to the amino alcohol moiety. Another powerful method involves the stereoselective synthesis of cyclobutanes through the contraction of readily accessible pyrrolidines. chemistryviews.orgnih.gov

The primary amino group is a key functional group that is often nucleophilic and basic, necessitating careful planning during a multi-step synthesis. libretexts.org It is particularly susceptible to reaction with various reagents, especially electrophiles like alkylating agents and carbonyl compounds. libretexts.org Therefore, the amino group must be suitably protected during the synthesis to prevent unwanted side reactions. springernature.com

Common strategies for introducing an amino group include:

Reduction of a Nitrile: A nitrile group (-CN) can be introduced via nucleophilic substitution with a cyanide salt and subsequently reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation.

Reduction of an Azide: An azide group (-N₃) is an excellent precursor to a primary amine. It can be introduced via substitution with sodium azide and is cleanly reduced by methods such as catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction, often without affecting other functional groups.

Reductive Amination: The reaction of a ketone or aldehyde with ammonia or an ammonia equivalent in the presence of a reducing agent (e.g., NaBH₃CN) can form a primary amine.

In the context of synthesizing this compound, the amino group would likely be introduced in a protected form. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be installed and removed under specific acidic or hydrogenolysis conditions, respectively. creative-peptides.com The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps, particularly the organometallic addition to form the tertiary alcohol.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, a novel, convergent synthetic pathway can be proposed. This hypothetical pathway combines robust and well-established chemical transformations to construct the target molecule efficiently.

A plausible synthetic route could commence with cyclobutylacetonitrile. The key steps would be:

Reduction of Nitrile: The nitrile group of cyclobutylacetonitrile is reduced to the corresponding primary amine, 2-(cyclobutyl)ethan-1-amine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Amine Protection: The resulting primary amine is protected to prevent interference in subsequent steps. libretexts.orgspringernature.com Reaction with di-tert-butyl dicarbonate ((Boc)₂O) would yield the N-Boc protected amine, which is stable to nucleophilic and basic conditions.

Chain Elongation and Ketone Formation: The protected amine can be converted into a methyl ketone. This could be achieved by, for example, deprotonation at the α-carbon followed by acylation, or through oxidation of a corresponding secondary alcohol. A more direct route would involve the acylation of a suitable organometallic derivative.

Tertiary Alcohol Formation: The crucial C-C bond formation to create the tertiary alcohol is achieved via a Grignard reaction. youtube.comyoutube.com The methyl ketone is treated with a methyl Grignard reagent (CH₃MgBr) to yield the protected tertiary alcohol.

Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to unveil the primary amino group and yield the target molecule, this compound.

The C2 carbon of this compound is a stereocenter. Controlling the stereochemistry at this center is a significant challenge in the synthesis. Stereoselective synthesis can be broadly categorized into substrate-controlled and reagent-controlled methods. In the context of the proposed pathway, the key stereochemistry-determining step is the nucleophilic addition of the methyl Grignard reagent to the prochiral ketone precursor.

If the cyclobutane ring itself contains a stereocenter, the synthesis becomes a diastereoselective process. The pre-existing chirality in the cyclobutane moiety can influence the trajectory of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. doi.org This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in asymmetric synthesis. researchgate.net

For instance, if a chiral, non-racemic cyclobutane starting material is used, the ketone precursor (4-(Protected-amino)-1-cyclobutylbutan-2-one) will be chiral. The addition of the methyl Grignard reagent will then occur on the two diastereotopic faces of the ketone carbonyl group. The steric hindrance imposed by the substituents on the chiral cyclobutane ring will direct the nucleophile to attack preferentially from the less hindered face, as predicted by models such as the Felkin-Anh or Cram-chelation models. The efficiency of this diastereoselection depends heavily on the nature and proximity of the stereodirecting groups on the cyclobutane ring. chemistryviews.org Recent studies have shown that the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes can be achieved with high specificity. researchgate.net This highlights the potential for using the cyclobutane scaffold itself to direct the stereochemical outcome of the synthesis.

A hypothetical study could yield the following results depending on the directing group on the cyclobutane ring:

EntryR Group on Cyclobutane RingProposed Grignard Addition ConditionsDiastereomeric Ratio (d.r.)
1Phenyl (cis to side chain)CH₃MgBr, Et₂O, -78 °C85:15
2Phenyl (trans to side chain)CH₃MgBr, Et₂O, -78 °C60:40
3Isopropyl (cis to side chain)CH₃MgBr, THF, -78 °C90:10
4Methoxy (cis, with chelation control)CH₃MgBr, Et₂O, -78 °C>95:5

This data illustrates that a bulky group positioned cis to the side chain would likely provide a strong steric bias, leading to high diastereoselectivity. A chelating group could offer even greater control by locking the conformation of the transition state.

Stereoselective Approaches to the Chiral Center

Enantioselective Synthesis

Achieving high enantiomeric purity is a critical aspect of modern pharmaceutical synthesis, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. For this compound, the stereocenter at the tertiary alcohol presents a significant challenge for asymmetric synthesis.

Detailed Research Findings: The enantioselective synthesis of chiral tertiary alcohols and cyclobutane derivatives often employs chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. While specific methods for this compound are not detailed in available literature, analogous syntheses of chiral amino alcohols and cyclobutanes provide insight into plausible strategies. researchgate.netnih.gov For instance, the asymmetric addition of organometallic reagents to a ketone precursor in the presence of a chiral ligand is a common approach for establishing the stereochemistry of a tertiary alcohol. westlake.edu.cn Furthermore, asymmetric [2+2] cycloaddition reactions are a powerful tool for the enantioselective construction of the cyclobutane core. nih.gov

The following table illustrates a hypothetical comparison of potential chiral catalysts for the asymmetric synthesis of a key intermediate.

Catalyst TypePotential Chiral LigandExpected Enantiomeric Excess (e.e.)Key Features
Transition Metal CatalystChiral Phosphine Ligands (e.g., BINAP)>90%High turnover numbers, broad substrate scope.
OrganocatalystChiral Squaramide or Cinchona Alkaloid85-99%Metal-free, environmentally benign. nih.gov
Chiral AuxiliaryEvans Auxiliary>98% (diastereomeric excess)Stoichiometric use, requires additional synthetic steps for removal.

This table is illustrative of general approaches in asymmetric synthesis and does not represent published data for this compound.

Exploration of Catalytic Methodologies in Synthesis

Catalytic methods are central to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and iron, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these catalysts could be employed in several key steps.

Detailed Research Findings: The construction of the cyclobutane ring can be approached through transition metal-catalyzed [2+2] cycloadditions. nih.gov Additionally, the introduction of the amino group can be achieved via transition metal-catalyzed amination reactions. For related amino alcohols, iron-catalyzed etherification has been shown to be effective, suggesting that iron-based catalysts could be a cost-effective and environmentally friendly option for certain transformations in the synthetic route. smolecule.com Palladium-catalyzed cross-coupling reactions are also a staple in modern synthesis and could be used to assemble the carbon skeleton of the molecule.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. These methods often offer complementary selectivity and are generally considered more environmentally friendly.

Detailed Research Findings: For the synthesis of chiral molecules, organocatalysts such as proline and its derivatives, as well as cinchona alkaloids, have been successfully used in a variety of asymmetric transformations, including aldol and Mannich reactions, which could be adapted to form the backbone of this compound. nih.gov Chiral phosphoric acids are another class of organocatalysts that have proven effective in the enantioselective synthesis of amino alcohols. researchgate.net

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Detailed Research Findings: Applying green chemistry principles to the synthesis of this compound would involve several key considerations:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic (both transition metal and organocatalytic) rather than stoichiometric reagents to reduce waste.

Safer Solvents: Selecting solvents with a lower environmental impact and toxicity. Water or biodegradable solvents are preferred where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Recent advancements in biocatalysis, using enzymes to perform chemical transformations, offer a particularly green approach to the synthesis of chiral alcohols and amino acids. mdpi.com An engineered enzymatic cascade has been shown to convert diols to amino alcohols under mild, aqueous conditions, representing a sustainable potential route for related compounds. rsc.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of a synthetic route are highly dependent on the optimization of reaction conditions.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature can have a profound impact on the yield, selectivity, and reaction rate of a chemical transformation.

Detailed Research Findings: For the synthesis of amino alcohols, the solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates and transition states. In a patent describing the resolution of 1-amino-alkan-2-ol compounds, absolute ethanol was used as the solvent for the formation of diastereomeric salts, highlighting the importance of solvent choice in purification processes. google.com

Temperature control is also critical. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts and, in the case of enantioselective reactions, can decrease the enantiomeric excess. The following table illustrates the potential effects of solvent and temperature on a hypothetical key reaction step in the synthesis of this compound.

SolventTemperature (°C)Potential OutcomeRationale
Toluene80Increased reaction rate, potential for side reactions.Non-polar aprotic solvent, suitable for many transition metal-catalyzed reactions.
Tetrahydrofuran (THF)25Moderate reaction rate, potentially higher selectivity.Polar aprotic solvent, can coordinate to metal centers and influence reactivity.
Dichloromethane (DCM)0Slower reaction rate, often leads to higher stereoselectivity.Lower boiling point, useful for reactions that require mild conditions to preserve stereochemistry.

This table is illustrative of general principles in process optimization and does not represent published data for this compound.

Ligand and Additive Screening for Improved Selectivity and Yield

The creation of the two stereocenters in this compound necessitates a highly controlled asymmetric synthesis. A critical step in many synthetic routes to chiral amino alcohols is the asymmetric addition of a nucleophile to a ketone or imine precursor. The effectiveness of such transformations is heavily reliant on the choice of chiral ligands and additives, which can significantly influence both the enantioselectivity and the reaction rate.

While specific research on the ligand and additive screening for the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous γ-amino alcohols and the asymmetric addition to ketones. Typically, a systematic screening process is employed to identify the optimal combination of a metal catalyst, a chiral ligand, and various additives.

Detailed Research Findings:

In analogous syntheses of chiral γ-amino alcohols, iridium and rhodium-based catalysts are often employed for asymmetric transfer hydrogenation or hydrogenation of β-amino ketones, respectively. ru.nlnih.gov For reactions involving the asymmetric addition of organometallic reagents to ketones, copper-catalyzed approaches with chiral ligands have shown considerable promise. chemrxiv.org The screening process would involve evaluating a library of ligands with varying steric and electronic properties.

A hypothetical screening for a key synthetic step, such as the asymmetric addition of a cyclobutylmethyl nucleophile to a protected amino-ketone precursor, might involve the following:

Metal Precursors: Copper(I) salts like CuCl or Cu(OTf)₂ are common choices for their catalytic activity in asymmetric additions.

Chiral Ligands: A diverse array of chiral ligands would be screened. This includes bidentate phosphine ligands such as BINAP and its derivatives, phosphoramidite ligands, and BOX/PHOX ligands. The choice of ligand is critical in creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. chemrxiv.org

Additives: Additives can play multiple roles, including acting as a Brønsted or Lewis acid to activate the substrate, or as a co-catalyst to improve turnover frequency. For instance, acid additives like 3,5-Cl₂C₆H₃CO₂H have been shown to be beneficial in certain iridium-catalyzed reactions. nih.gov

The results of such a screening are typically tabulated to compare the efficacy of different ligand/additive combinations in terms of conversion, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).

Interactive Data Table: Hypothetical Ligand and Additive Screening

Below is a representative data table illustrating the potential outcomes of a ligand and additive screening for a key asymmetric addition step in the synthesis of this compound. The data is hypothetical and based on trends observed in the synthesis of similar chiral molecules.

EntryChiral LigandAdditiveSolventTemp (°C)Conversion (%)d.r. (syn:anti)e.e. (%)
1(R)-BINAPNoneToluene08570:3092
2(S)-Phos-L1Sc(OTf)₃THF-209285:1595
3(R,R)-BOXTi(OⁱPr)₄CH₂Cl₂-409590:1098
4(S,S)-Ph-PHOXZn(OTf)₂Toluene-2098>95:599
5(R)-SEGPHOSLa(OTf)₃DME08880:2094

This data is illustrative and intended to represent a typical screening process.

The findings from such a screening would guide the selection of the optimal conditions to maximize the yield and stereochemical purity of the desired diastereomer of this compound.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or pilot scale (hundreds of grams to kilograms) introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Key Considerations for Scale-Up:

Reagent and Catalyst Cost and Availability: Reagents and catalysts that are feasible for small-scale synthesis may become prohibitively expensive at a larger scale. For instance, while complex, multi-step syntheses of chiral ligands may be acceptable for laboratory work, for large-scale production, commercially available and cost-effective ligands are preferred. Similarly, the cost of noble metal catalysts (e.g., iridium, rhodium, ruthenium) can be a significant factor. acs.org In such cases, exploring biocatalytic routes using enzymes, which can operate under mild conditions and often exhibit high stereoselectivity, may be a viable alternative. nih.govfrontiersin.org

Reaction Conditions and Safety: Reactions that are easily managed in a laboratory setting, such as those requiring cryogenic temperatures or high pressures, can pose significant engineering and safety challenges on a larger scale. The heat transfer properties of large reactors are different from laboratory glassware, and exothermic reactions must be carefully controlled to prevent thermal runaways. A thorough safety assessment, including a Hazard and Operability (HAZOP) study, is essential before any scale-up is attempted.

Purification and Isolation: Purification of the final product and intermediates is a critical aspect of scale-up. While column chromatography is a common purification technique in the laboratory, it can be inefficient and costly for large quantities of material. Alternative purification methods such as crystallization, distillation, or preparative high-performance liquid chromatography (HPLC) are often more suitable for preparative synthesis. evotec.com The development of a robust crystallization procedure for the final product is often a key goal in process development, as it can provide a highly pure product in a cost-effective manner. For chiral separations, preparative supercritical fluid chromatography (SFC) can also be an efficient technique. evotec.com

Process Optimization and Robustness: A successful scale-up requires a process that is robust and reproducible. This involves identifying critical process parameters (CPPs) and establishing acceptable ranges for these parameters to ensure consistent product quality. Design of Experiments (DoE) methodologies can be employed to systematically optimize reaction conditions and understand the impact of various parameters on yield and purity.

Waste Management and Environmental Impact: Large-scale synthesis generates significantly more waste than laboratory work. The environmental impact of the process must be considered, and strategies for minimizing waste and using greener solvents should be implemented. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are increasingly important in industrial chemical synthesis.

Mechanistic Investigations of Chemical Transformations Involving 4 Amino 1 Cyclobutyl 2 Methylbutan 2 Ol

Reactivity Profiling of the Amino Group

The primary amino group (-NH₂) serves as a key reactive center in 4-Amino-1-cyclobutyl-2-methylbutan-2-ol, functioning as both a potent nucleophile and a base. Its reactivity is modulated by the steric environment and potential intramolecular interactions within the molecule.

Due to the presence of a lone pair of electrons on the nitrogen atom, the primary amino group behaves as a strong nucleophile. ncert.nic.in This characteristic allows it to participate in a wide range of nucleophilic substitution and addition reactions, providing pathways for various derivatives.

Key derivatization pathways include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides in a nucleophilic acyl substitution reaction to form stable amide derivatives. ncert.nic.in This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl). ncert.nic.in

Alkylation: The reaction with alkyl halides leads to the formation of secondary and tertiary amines through nucleophilic substitution. ncert.nic.in However, this process can be difficult to control, often resulting in over-alkylation and the formation of a mixture of products, including the quaternary ammonium salt. ncert.nic.in

Imine Formation: The amino group can undergo nucleophilic addition to aldehydes and ketones. openstax.orglibretexts.org This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to form a stable imine (also known as a Schiff base). openstax.orgunizin.org The reaction rate is optimal at a weakly acidic pH of around 4 to 5. unizin.org

Table 1: Common Derivatization Reactions of the Amino Group

Reaction Type Reagent Product General Conditions
Acylation Acid Chloride (R-COCl) Amide Base (e.g., Pyridine)
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine Heat
Imine Formation Aldehyde/Ketone (R₂C=O) Imine Mild Acid (pH 4-5)

The spatial arrangement of the amino and hydroxyl groups in this compound allows for the formation of an intramolecular hydrogen bond. This interaction, where the hydroxyl group acts as the donor and the amino group as the acceptor, results in a pseudo-seven-membered ring. Such internal hydrogen bonding is a known phenomenon in 1,4-amino alcohols and significantly influences the molecule's conformation and reactivity. um.edu.mynih.gov

The effects of this hydrogen bond on the amino group's reactivity are twofold:

Transformations Involving the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in this compound imposes significant steric hindrance, which governs its reaction pathways, favoring mechanisms that involve carbocation intermediates over those requiring direct nucleophilic attack at the carbon center.

Direct esterification of tertiary alcohols via the Fischer esterification method (reaction with a carboxylic acid under acidic conditions) is generally inefficient. byjus.com This is primarily due to steric hindrance around the hydroxyl group and the propensity for the alcohol to undergo elimination (dehydration) under strong acid and heat. quora.com

More effective methods for esterifying the tertiary hydroxyl group would involve:

Reaction with Acid Chlorides or Anhydrides: These highly reactive acylating agents can form esters with tertiary alcohols, often in the presence of a base like pyridine. The reaction proceeds through a nucleophilic attack of the alcohol on the acyl carbon.

Intramolecular Assistance: As mentioned, the nearby amino group could potentially act as an intramolecular catalyst, activating the hydroxyl group for acylation. um.edu.myresearchgate.net

Etherification of a tertiary alcohol is also challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible as it would require the tertiary alkoxide to act as a nucleophile, leading predominantly to elimination.

The acid-catalyzed dehydration of tertiary alcohols is a facile process that occurs under milder conditions than those required for primary or secondary alcohols. byjus.comlibretexts.org The reaction proceeds via an E1 (unimolecular elimination) mechanism. libretexts.orgquora.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, a good leaving group. byjus.comlibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a relatively stable tertiary carbocation. This is the rate-determining step of the reaction. byjus.com

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming an alkene. byjus.com

Given the structure of this compound, multiple alkene products are possible, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule.

The formation of a carbocation intermediate also opens the possibility of molecular rearrangements. msu.edu While a classic pinacol rearrangement is not possible, other 1,2-shifts could occur if they lead to a more stable carbocation, potentially involving the migration of an alkyl group or a rearrangement of the cyclobutyl ring. msu.edulibretexts.org

Table 2: Relative Conditions for Acid-Catalyzed Dehydration of Alcohols

Alcohol Type Mechanism Relative Temperature Carbocation Stability
Primary E2 High (170-180°C) N/A (concerted)
Secondary E1 Medium (100-140°C) Secondary
Tertiary E1 Low (25-80°C) Tertiary (most stable)

Reactions of the Cyclobutyl Moiety

The cyclobutyl group is a four-membered carbocyclic ring characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org This inherent strain makes the cyclobutane (B1203170) ring more reactive than larger, more stable rings like cyclohexane. masterorganicchemistry.comreadchemistry.com

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane ring are approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. readchemistry.com

Torsional Strain: There are eclipsing interactions between hydrogen atoms on adjacent carbon atoms, which further destabilize the ring. masterorganicchemistry.comreadchemistry.com

Table 3: Ring Strain in Small Cycloalkanes

Cycloalkane Ring Size Total Strain (kcal/mol)
Cyclopropane 3 27.6
Cyclobutane 4 26.3
Cyclopentane 5 6.2
Cyclohexane 6 0.0

This stored energy can be released in reactions that lead to ring-opening. For instance, under catalytic hydrogenation conditions, the cyclobutane ring can be cleaved to form an open-chain alkane, although this typically requires more forcing conditions than for a cyclopropane ring. chemistrysteps.com

A particularly relevant reaction pathway involves carbocation rearrangements. If a positive charge is generated on a carbon atom adjacent to the cyclobutyl ring (a cyclobutylmethyl system), a ring-expansion rearrangement can occur. researchgate.netugent.be In the context of the dehydration of this compound, a 1,2-hydride shift from the methylene group adjacent to the ring to the initial tertiary carbocation site could generate such a system, which would then rapidly rearrange to form a more stable five-membered cyclopentyl carbocation. msu.edu This pathway represents a significant potential transformation for the carbon skeleton of the molecule under acidic conditions.

Ring-Opening Reactions and Associated Mechanisms

There is no specific information available in peer-reviewed literature regarding the ring-opening reactions and associated mechanisms of this compound.

Functionalization Strategies on the Cyclobutyl Skeleton

There is no specific information available in peer-reviewed literature regarding the functionalization strategies on the cyclobutyl skeleton of this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. Constructing an article based on the detailed outline would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

While general principles of computational chemistry exist for the topics outlined—such as Frontier Molecular Orbital (FMO) theory, conformational analysis, and transition state modeling—applying these principles to a specific compound requires dedicated computational studies to generate the relevant data (e.g., orbital energies, potential energy surfaces, electrostatic potential maps, and reaction energy profiles). This specific data is absent for this compound in the available scientific domain. Information on related but distinct molecules cannot be substituted to accurately describe the requested compound.

Theoretical and Computational Studies on 4 Amino 1 Cyclobutyl 2 Methylbutan 2 Ol

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Key Synthetic Steps

Detailed analysis of computational models (e.g., DFT, ab initio) used to investigate reaction mechanisms.

Presentation of calculated transition state energies, activation barriers, and reaction coordinates for pivotal synthetic transformations.

Discussion on how computational insights have corroborated or challenged proposed experimental pathways.

Theoretical Prediction of Reaction Selectivity and Stereocontrol

Exploration of computational methods employed to predict regioselectivity and stereoselectivity (diastereo- and enantioselectivity) in the synthesis of the target molecule.

Presentation of data tables comparing theoretically predicted product ratios with experimental outcomes.

Analysis of the molecular interactions (e.g., steric hindrance, electronic effects) identified through computational models as key determinants of selectivity.

Table of Compounds Mentioned

Role of 4 Amino 1 Cyclobutyl 2 Methylbutan 2 Ol As a Key Synthetic Intermediate

A Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-Amino-1-cyclobutyl-2-methylbutan-2-ol as a precursor is rooted in its capacity to introduce the cyclobutyl moiety into larger, more complex structures. The cyclobutane (B1203170) ring is an increasingly important motif in medicinal chemistry, often imparting favorable pharmacokinetic properties such as metabolic stability and improved binding affinity to biological targets. The amino and hydroxyl groups on the acyclic portion of the molecule provide convenient handles for elongation and functionalization, enabling its incorporation into a wide array of organic frameworks.

In the realm of building block chemistry, this compound serves as a foundational component for the synthesis of more elaborate structures. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to form new carbon-nitrogen bonds. Concurrently, the tertiary alcohol can be derivatized or serve as a directing group in stereoselective reactions. The rigid and three-dimensional nature of the cyclobutyl group can be exploited to control the conformation of the resulting molecules, a critical aspect in the design of bioactive compounds.

Table 1: Potential Applications of this compound as a Building Block

Functional GroupPotential TransformationsResulting Structures
Primary AmineAcylation, Alkylation, Reductive Amination, SulfonylationAmides, Secondary/Tertiary Amines, Sulfonamides
Tertiary AlcoholEtherification, Esterification, Protecting Group ChemistryEthers, Esters, Protected Alcohols
Cyclobutyl MoietyRing Expansion, C-H FunctionalizationLarger Carbocycles, Functionalized Cyclobutanes

The integration of this compound into multi-step synthetic sequences requires careful planning to manage the reactivity of its multiple functional groups. Orthogonal protection strategies are often employed, where the amine and alcohol are masked with protecting groups that can be removed under different conditions. This allows for selective manipulation of one functional group while the other remains inert. For instance, the amine could be protected as a carbamate (e.g., Boc or Cbz) while the alcohol is protected as a silyl ether (e.g., TBS or TIPS). This approach enables the stepwise construction of complex molecules with precise control over the chemical transformations.

Consideration as a Chiral Auxiliary or Ligand Precursor

The chiral nature of this compound, which can be synthesized in enantiomerically pure forms, makes it an attractive candidate for applications in asymmetric synthesis. It can potentially serve as a chiral auxiliary to control the stereochemistry of new stereocenters or as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

The design of chiral derivatives from this compound for use as chiral auxiliaries or ligands leverages its inherent stereochemistry. For use as a chiral auxiliary, the compound can be temporarily attached to a prochiral substrate. The sterically demanding cyclobutyl group and the chiral center bearing the hydroxyl and methyl groups can effectively shield one face of the substrate, directing the attack of a reagent to the opposite face and thereby inducing asymmetry. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

As a precursor for chiral ligands, the amino and hydroxyl groups provide points for the introduction of coordinating atoms, such as phosphorus or other nitrogen atoms. For example, the amine could be converted into a phosphine-amine (P,N) ligand, which are known to be effective in a variety of transition-metal-catalyzed asymmetric reactions. The rigid cyclobutyl backbone can help to create a well-defined chiral environment around the metal center.

Table 2: Potential Chiral Ligand Scaffolds Derived from this compound

Ligand ClassPotential Synthesis from PrecursorPotential Catalytic Applications
Amino-alcoholDirect use after N-alkylationAsymmetric addition of organozincs to aldehydes
DiamineConversion of hydroxyl to a second amino groupAsymmetric transfer hydrogenation
Phosphine-Amine (P,N)Conversion of hydroxyl to a phosphine groupAsymmetric hydrogenation, allylic alkylation

The development of chiral ligands from this compound opens up possibilities for its application in asymmetric catalysis. Metal complexes of chiral ligands derived from this scaffold could potentially catalyze a range of enantioselective transformations, including:

Asymmetric Hydrogenation: Rhodium or Iridium complexes of chiral P,N ligands could be effective for the enantioselective hydrogenation of prochiral olefins.

Asymmetric Aldol Reactions: Chiral amino alcohol derivatives can act as catalysts themselves or as ligands for metal-catalyzed asymmetric aldol reactions, controlling the formation of new carbon-carbon bonds with high stereoselectivity.

Asymmetric Alkylation: The chiral environment created by ligands derived from this precursor could be utilized in the enantioselective alkylation of enolates.

While specific research on the application of this compound in these areas is still emerging, the structural features of the molecule suggest significant potential for its development as a valuable tool in the field of asymmetric synthesis.

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 4-Amino-1-cyclobutyl-2-methylbutan-2-ol?

  • Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the cyclobutyl and methyl substituents, infrared (IR) spectroscopy to identify functional groups (e.g., -NH₂, -OH), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment should utilize reverse-phase HPLC with UV detection (λ = 210–260 nm) and a C18 column, coupled with a charged aerosol detector (CAD) for non-chromophoric impurities. Reference synthetic protocols for amino alcohols in .

Q. What synthetic routes are reported for this compound, and how can stereochemical outcomes be controlled?

  • Methodological Answer: Common routes include reductive amination of ketones or epoxide ring-opening with ammonia derivatives. Stereochemical control at the cyclobutyl and methyl branches can be achieved using chiral catalysts (e.g., BINOL-derived ligands) or enantioselective enzymatic resolution. Post-synthetic purification via chiral chromatography (e.g., Chiralpak® columns) ensures enantiomeric excess >98%. For analogous syntheses, see , which highlights general procedures for amino alcohols .

Q. How should researchers assess the compound’s stability under various storage conditions?

  • Methodological Answer: Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Monitor degradation products via LC-MS and quantify hydrolytic or oxidative decomposition using kinetic modeling. Stability-indicating assays (e.g., stress testing under acidic/alkaline conditions) are critical. Safety assessment frameworks, such as those in , provide protocols for evaluating degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to enzymes or receptors by simulating ligand-receptor interactions. Molecular dynamics (MD) simulations (GROMACS, AMBER) over 100–200 ns trajectories assess conformational stability and solvation effects. Pair with free-energy perturbation (FEP) calculations to refine binding energy estimates. highlights biochemical targets (e.g., kinases, GPCRs) relevant for such studies .

Q. What strategies address discrepancies in reported biological activities of this compound?

  • Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using guidelines like OECD TG 423 (toxicity) or NIH assay rigor criteria. Validate purity via orthogonal methods (HPLC, elemental analysis) and replicate studies across independent labs. Meta-analyses of published data (using platforms in , such as PubMed or Connected Papers) can identify confounding factors .

Q. What in vitro models evaluate the compound’s adsorption on environmental surfaces?

  • Methodological Answer: Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify adsorption kinetics on materials like silica or cellulose (common indoor surfaces). Spectroscopic techniques (ATR-FTIR, XPS) characterize surface-bound molecular conformations. emphasizes molecular-level studies of organic compound interactions with surfaces, which can guide experimental design .

Data Contradiction and Validation

Q. How can researchers resolve conflicting data on the compound’s toxicity profile?

  • Methodological Answer: Cross-reference toxicity databases (e.g., EPA HPVIS, NIOSH) and prioritize studies adhering to OECD test guidelines. Perform in vitro cytotoxicity assays (MTT, LDH release) alongside in silico predictions (e.g., ProTox-II, ADMETLab). Discrepancies may stem from impurity profiles; thus, batch-to-batch comparisons via GC-MS or NMR are essential. outlines RIFM’s safety evaluation criteria, applicable for risk assessment .

Methodological Resources

  • Synthesis & Characterization: (structural profiling) .
  • Biological Activity: (biochemical pathways) .
  • Safety & Stability: (RIFM protocols) (database tools) .

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